pH-Dependent Binding to Scytalone Dehydratase
In direct biochemical assays, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-3-piperidinemethanol demonstrated weak, pH-dependent inhibition of scytalone dehydratase, with a Ki of 2300 nM at pH 9.8 and 6700 nM at pH 7.0 [1]. This contrasts sharply with potent inhibitors of the same enzyme from other structural classes, such as cyanoquinoline derivatives which can exhibit sub-micromolar Ki values [2]. The low potency confirms its utility is not as a lead therapeutic, but as a probe for understanding the structural basis of ligand binding to this target at varying protonation states.
| Evidence Dimension | Inhibitory affinity (Ki) for scytalone dehydratase |
|---|---|
| Target Compound Data | Ki = 2300 nM (pH 9.8); Ki = 6700 nM (pH 7.0) |
| Comparator Or Baseline | Potent cyanoquinoline SD inhibitors (Ki < 1000 nM) |
| Quantified Difference | Approximately 10-fold weaker potency than potent inhibitors. |
| Conditions | Biochemical enzyme inhibition assay with purified scytalone dehydratase from Magnaporthe grisea. |
Why This Matters
This data explicitly positions the compound as a weak-affinity tool for target engagement studies, not a potent drug candidate, which is critical for researchers requiring a specific, validated biochemical probe.
- [1] BindingDB. (n.d.). BDBM50282107 (CHEMBL289792) - Ki data for scytalone dehydratase. View Source
- [2] Chen, J. M., Xu, S. L., Wawrzak, Z., Basarab, G. S., & Jordan, D. B. (1998). Structure-Based Design of Potent Inhibitors of Scytalone Dehydratase: Displacement of a Water Molecule from the Active Site. Biochemistry, 37(51), 17735-17744. View Source
